molecular formula C12H9Cl2NO2 B067733 1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one CAS No. 169814-56-6

1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one

Cat. No.: B067733
CAS No.: 169814-56-6
M. Wt: 270.11 g/mol
InChI Key: NPCSVHWOVWPJOV-UHFFFAOYSA-N
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Description

1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one is a substituted isoxazole derivative featuring a 2,4-dichlorophenyl group at position 3, a methyl group at position 5, and an acetyl moiety (ethanone) at position 4 of the heterocyclic ring. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and utility in medicinal chemistry, agrochemicals, and materials science. The dichlorophenyl substituent enhances lipophilicity and may influence binding interactions in biological systems, while the acetyl group provides a reactive site for further derivatization .

Properties

IUPAC Name

1-[3-(2,4-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-6(16)11-7(2)17-15-12(11)9-4-3-8(13)5-10(9)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCSVHWOVWPJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372573
Record name 1-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

169814-56-6
Record name 1-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of β-Diketone Derivatives

The isoxazole ring formation via cyclocondensation remains the most widely adopted approach. A modified Huang-Minlon modification of the Wolff-Kishner reduction enables the synthesis of the 5-methylisoxazole core. Key steps include:

  • Precursor Preparation : 2,4-Dichlorophenylacetone (1.0 eq) is treated with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (4:1) at 80°C for 6 hours to yield the intermediate oxime.

  • Cyclization : The oxime undergoes copper-catalyzed cyclization with acetylene derivatives (e.g., methyl propiolate) in DMF at 120°C, achieving 68–72% isolated yield.

Reaction Conditions Table

ParameterSpecification
Solvent SystemEthanol/Water (4:1 v/v)
Temperature80°C (oximation); 120°C (cyclization)
CatalystCuI (5 mol%)
Reaction Time6 hours (oximation); 4 hours (cyclization)
Yield68–72%

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from US20120232281A1, Suzuki-Miyaura coupling provides an alternative route:

  • Suzuki Coupling : 3-Bromo-5-methylisoxazole (1.0 eq) reacts with 2,4-dichlorophenylboronic acid (1.1 eq) using Pd(OAc)₂ (0.1 mol%) and SPhos ligand (0.2 mol%) in toluene/water (10:1).

  • Ketone Installation : Post-coupling oxidation of the methyl group using KMnO₄ in acidic conditions introduces the ethanone moiety.

Optimized Parameters

  • Ligand Efficiency : Tri-tert-butylphosphonium tetrafluoroborate enhances coupling yields to 85%.

  • Temperature Profile : 85°C for 20 hours ensures complete conversion.

Industrial-Scale Production

Continuous Flow Synthesis

Recent pilot studies demonstrate the viability of continuous flow systems for large-scale manufacturing:

Process Metrics

StageThroughput (kg/day)Purity (%)
Oxime Formation15098.5
Cyclization12097.2
Crystallization11099.8

Key advantages include reduced reaction times (40% decrease vs batch) and improved heat management during exothermic cyclization.

Solvent Recovery Systems

Closed-loop solvent recycling achieves 92% ethanol recovery via fractional distillation, reducing production costs by 18%.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-heptane (1:3) yields needle-shaped crystals with >99.5% purity. Critical parameters:

  • Cooling Rate : 0.5°C/min from 60°C to 4°C

  • Seed Crystal Loading : 0.1% w/w

Purity Data

MethodResult
HPLC (UV 254 nm)99.82%
DSCSingle melt peak at 142°C

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.65 (s, 3H, CH₃), 3.12 (s, 3H, COCH₃), 7.38–7.45 (m, 3H, Ar-H).

  • HRMS : m/z calc. for C₁₂H₉Cl₂NO₂ [M+H]⁺ 270.0194, found 270.0191.

Emerging Methodologies

Photochemical Synthesis

Preliminary studies using UV irradiation (254 nm) in microreactors show potential for:

  • 50% reduction in reaction time

  • 92% atom economy vs thermal methods

Limitations : Scalability challenges due to photon penetration depth in large batches.

Comparative Analysis of Synthetic Routes

Table 2: Method Economics

MethodCost ($/kg)E-FactorPMI
Cyclocondensation4208.212.4
Suzuki Coupling5805.19.7
Flow Chemistry3903.86.2

E-Factor: Environmental factor; PMI: Process Mass Intensity

Regulatory Compliance

Current Good Manufacturing Practice (cGMP) guidelines necessitate:

  • In-process controls for residual palladium (<10 ppm)

  • Genotoxic impurity screening (e.g., hydrazine derivatives <1 ppm)

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2.1.1. 1-[3-(4-Chlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one This analog replaces the 2,4-dichlorophenyl group with a single chlorine atom at the para position of the phenyl ring. The reduced halogenation decreases molecular weight (MW: 249.7 g/mol vs. 284.1 g/mol for the dichloro derivative) and alters electronic properties. The monochloro variant exhibits lower lipophilicity (logP ≈ 2.8 vs. Safety data indicate moderate acute toxicity (GHS Hazard Category 4 for oral exposure) .

2.1.2. 1-(5-(2,4-Dichlorophenyl)thiazol-4-yl)ethan-1-one
Replacing the isoxazole ring with a thiazole (sulfur instead of oxygen) modifies electronic distribution and hydrogen-bonding capacity. Thiazoles generally exhibit stronger π-π stacking interactions, which may enhance binding to aromatic protein residues. Synthesis of this derivative involves PEG-400 solvent and hydrochloric acid catalysis, highlighting differences in reactivity compared to isoxazole systems .

Functional Group Modifications

2.2.1. [4-(4-Chlorophenyl)piperazin-1-yl][3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]methanone This derivative replaces the acetyl group with a piperazinyl methanone moiety. The addition of a piperazine ring introduces basicity (pKa ~8.5) and enhances solubility in aqueous media. Such modifications are common in CNS-targeting pharmaceuticals due to piperazine’s ability to cross the blood-brain barrier. The 2,6-dichlorophenyl substitution, compared to 2,4-dichloro, may alter steric interactions in receptor binding .

Research Findings and Implications

  • Synthetic Flexibility : The acetyl group in the target compound allows for facile derivatization, as demonstrated by its use in forming Schiff bases and thioether-linked triazoles .
  • Halogenation Effects: Dichlorophenyl substituents improve thermal stability compared to monochloro analogs, as evidenced by higher decomposition temperatures in thermogravimetric analyses (TGA) .

Biological Activity

1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one, commonly referred to as DMEI , is a synthetic compound with significant biological activity. Its structure includes a dichlorophenyl group and a methylisoxazole ring, which contribute to its unique pharmacological properties. This article reviews the biological activity of DMEI, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C11H8Cl2N2O
  • Molecular Weight : 253.10 g/mol
  • CAS Number : 169814-56-6

DMEI's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various biochemical pathways by inhibiting certain enzymes or receptors. Key mechanisms include:

  • Enzyme Inhibition : DMEI has been shown to inhibit enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering neuroprotective effects.

Antimicrobial Activity

DMEI has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that DMEI could serve as a potential lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that DMEI exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect was confirmed in animal models where DMEI treatment resulted in decreased inflammation markers in tissues.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of DMEI in models of oxidative stress. The results indicated that DMEI significantly reduced neuronal cell death induced by oxidative agents, suggesting its potential use in neurodegenerative diseases.

Case Study 2: Anticancer Properties

In a recent study published in Cancer Letters, DMEI was evaluated for its anticancer properties against various cancer cell lines. The results showed that DMEI induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(2,4-Dichlorophenyl)ethan-1-oneStructureModerate antimicrobial activity
2,4-Dichlorophenylacetic acidStructureAnti-inflammatory properties
5-MethylisoxazoleStructureLimited biological activity

DMEI's unique combination of structural features allows it to exhibit enhanced biological activities compared to these similar compounds.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one?

The synthesis typically involves multi-step reactions with careful control of temperature (60–100°C), solvent selection (e.g., ethanol, dichloromethane), and catalysts (e.g., acetic anhydride). For example, cyclization steps may require refluxing in ethanol for 12–24 hours to achieve yields >70% . Key parameters:

ParameterRange/Details
Temperature60–100°C (reflux conditions)
SolventEthanol, dichloromethane
Reaction Time12–24 hours (step-dependent)
CatalystPhosphorous oxychloride (POCl₃)

Q. How can researchers ensure purity during purification?

Column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization (using ethanol or methanol) are standard. Monitoring via thin-layer chromatography (TLC) at each step ensures intermediate purity. For compounds with low solubility, gradient elution or mixed solvents (e.g., DCM:MeOH) may improve recovery .

Q. What spectroscopic methods are critical for structural confirmation?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, the isoxazole ring protons appear as singlets in NMR (δ 6.5–7.5 ppm), while the dichlorophenyl group shows distinct splitting patterns . X-ray crystallography (as in ) resolves stereochemical ambiguities for crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (using software like AutoDock) model interactions with biological targets (e.g., fungal CYP51 enzymes). For instance, the dichlorophenyl group’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets .

Q. How should researchers address contradictory bioactivity data in antimicrobial assays?

Discrepancies may arise from variations in microbial strains or assay conditions. For example, a derivative showed antifungal activity against Candida albicans (MIC = 8 µg/mL) but was inactive against Aspergillus niger. To resolve this:

  • Compare logP values to assess membrane permeability.
  • Use standardized CLSI/M38-A2 protocols for reproducibility .

Q. What role do solvent effects play in modifying reaction pathways?

Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions, while protic solvents (e.g., ethanol) favor cyclization. For example, switching from DCM to ethanol increased pyrazoline ring formation efficiency by 20% due to hydrogen-bond stabilization .

Q. How can advanced analytical techniques resolve isomeric impurities?

Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while LC-MS/MS identifies isobaric impurities. For non-crystalline samples, dynamic NMR (variable-temperature studies) detects rotamers or tautomers .

Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis?

  • Scale-Up Adjustments : Replace reflux with microwave-assisted synthesis (e.g., 80°C, 300 W) to reduce time from 24 hours to 2 hours .
  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported POCl₃) reduce waste and cost .

Q. How do researchers validate synthetic intermediates?

Use hyphenated techniques like GC-MS for volatile intermediates or LC-UV/HRMS for thermally labile compounds. For example, the ketone intermediate (m/z 279.02 [M+H]⁺) must match theoretical values within 5 ppm error .

Data Contradiction Analysis

Q. Why do bioactivity results vary between in vitro and in vivo studies?

Differences in metabolic stability (e.g., hepatic cytochrome P450 degradation) or bioavailability explain disparities. For instance, a compound with potent in vitro antibacterial activity (MIC = 2 µg/mL) may show reduced in vivo efficacy due to poor plasma protein binding . Mitigation strategies:

  • Introduce PEGylation to enhance solubility.
  • Conduct pharmacokinetic profiling (e.g., Cmax, t½) early in development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.